1,3-thiazole-5-sulfonamide
Overview
Description
1,3-Thiazole-5-sulfonamide is a heterocyclic compound containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, known for its diverse biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science .
Mechanism of Action
Target of Action
1,3-Thiazole-5-sulfonamide, also known as 5-Thiazolesulfonamide, has been found to target Dipeptidyl peptidase-4 (DPP-4) and Aldose reductase (ALR2) . DPP-4 is an enzyme that plays a significant role in glucose metabolism, making it a target for antidiabetic drugs . ALR2 is an enzyme involved in the polyol pathway, which is implicated in the progression of diabetes-associated cataracts .
Mode of Action
The compound interacts with its targets, leading to their inhibition. For instance, it has been found to be a potent inhibitor of DPP-4 . It also significantly inhibits the ALR2 level in the rat lenses homogenate . The inhibition of these enzymes leads to changes in the biochemical pathways they are involved in.
Biochemical Pathways
The inhibition of DPP-4 by this compound affects the glucose metabolism pathway . On the other hand, the inhibition of ALR2 affects the polyol pathway. This pathway is responsible for converting glucose into sorbitol, which, when accumulated, can lead to osmotic imbalance and cataract formation .
Pharmacokinetics
The compound’s effectiveness in in vivo studies suggests that it has suitable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The inhibition of DPP-4 by this compound leads to an improvement in glucose tolerance, as observed in in vivo studies . The compound also shows a dose-dependent decrease in blood glucose levels and an improvement in insulin levels . In the case of ALR2 inhibition, the compound significantly reduces the burden of diabetic cataracts .
Biochemical Analysis
Biochemical Properties
1,3-thiazole-5-sulfonamide has been found to interact with various enzymes and proteins. For instance, it has been used as a potent inhibitor of aldose reductase (ALR2), an enzyme that plays a vital role in the polyol pathway . This pathway is responsible for catalyzing the transformation of glucose into sorbitol . By inhibiting ALR2, this compound can effectively reduce the progression of diabetes-associated cataracts .
Cellular Effects
The effects of this compound on cells are largely related to its inhibition of ALR2. By inhibiting this enzyme, this compound can reduce the concentration of glucose via ALR2, which is later converted to sorbitol and deposited in lens tissues . This deposition alters the osmotic balance and induces the formation of cataracts due to increased sodium concentration and reduced potassium and glutathione levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to ALR2 and inhibiting its activity . This prevents the conversion of glucose to sorbitol, thereby reducing the accumulation of sorbitol in lens tissues and preventing the formation of cataracts .
Metabolic Pathways
This compound is involved in the polyol pathway through its inhibition of ALR2 . By inhibiting this enzyme, it prevents the conversion of glucose to sorbitol, thereby affecting metabolic flux and metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-thiazole-5-sulfonamide typically involves the reaction of thioamides with sulfonyl chlorides under basic conditions. One common method includes the use of sodium hydroxide as a base and dimethylformamide as a solvent. The reaction is carried out at room temperature, leading to the formation of the desired sulfonamide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, optimizing the production efficiency .
Chemical Reactions Analysis
Types of Reactions
1,3-Thiazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium hydride in dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiazole derivatives with reduced sulfonamide groups.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Thiazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections and certain types of cancer.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Sulfonamide-1,3,5-triazine-thiazole derivatives: These compounds share similar structural features and biological activities.
Indole-sulfonamide analogs: Known for their antimicrobial properties and used in medicinal chemistry.
Uniqueness
1,3-Thiazole-5-sulfonamide stands out due to its unique combination of a thiazole ring and a sulfonamide group, which imparts distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
1,3-thiazole-5-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O2S2/c4-9(6,7)3-1-5-2-8-3/h1-2H,(H2,4,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBFUMSMIVYLAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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